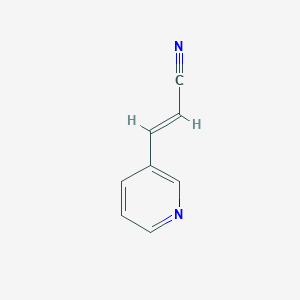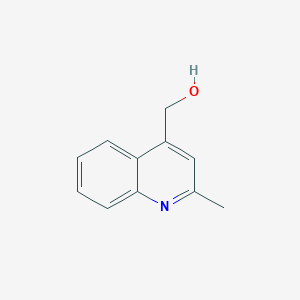
1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine is an organic compound with the molecular formula C16H23F3N2O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a trifluoromethyl group attached to a phenyl ring, which is further connected to the piperidine ring via an amino linkage. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amine functionality, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine can be synthesized through a multi-step process:
Formation of the Intermediate: The synthesis begins with the preparation of 3-(4-trifluoromethyl-phenylamino)-piperidine. This can be achieved by reacting 4-trifluoromethylaniline with 3-chloropiperidine under basic conditions.
Protection of the Amine Group: The intermediate is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Deprotected Amine: Removal of the Boc group yields 3-(4-trifluoromethyl-phenylamino)-piperidine.
Aplicaciones Científicas De Investigación
1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including those targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological targets such as enzymes and receptors.
Comparación Con Compuestos Similares
- 1-Boc-3-(4-trifluoromethyl-phenylamino)-azetidine
- 1-Boc-3-(4-trifluoromethyl-phenylamino)-pyrrolidine
Comparison:
- Structural Differences: While 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine has a six-membered piperidine ring, the similar compounds have different ring sizes (azetidine with a four-membered ring and pyrrolidine with a five-membered ring).
- Reactivity: The ring size can influence the reactivity and stability of the compounds. For example, azetidines are generally more strained and reactive compared to piperidines.
- Applications: The unique structural features of this compound make it particularly suitable for certain applications, such as the synthesis of specific pharmaceuticals, where the piperidine ring is preferred for its stability and conformational properties.
Propiedades
IUPAC Name |
tert-butyl 3-[4-(trifluoromethyl)anilino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-10-4-5-14(11-22)21-13-8-6-12(7-9-13)17(18,19)20/h6-9,14,21H,4-5,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOAWCGGUDAFMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462826 |
Source


|
| Record name | SBB056086 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
816468-50-5 |
Source


|
| Record name | SBB056086 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)












